molecular formula C16H20N2O2 B2465744 N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2,5-dimethylbenzamide CAS No. 1396708-92-1

N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2,5-dimethylbenzamide

Cat. No.: B2465744
CAS No.: 1396708-92-1
M. Wt: 272.348
InChI Key: HBKYYXBVBQQTTA-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2,5-dimethylbenzamide, also known as HPEM, is a chemical compound that has been the focus of scientific research due to its potential therapeutic applications. HPEM has been synthesized using various methods, and its mechanism of action and physiological effects have been studied in detail.

Mechanism of Action

Target of Action

Compounds containing pyrrole and imidazole moieties, which are present in this compound, are known to interact with a broad range of targets These targets include various enzymes, receptors, and proteins involved in critical biological processes

Mode of Action

Compounds containing pyrrole and imidazole moieties are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity, modulating receptor function, and disrupting protein-protein interactions . The specific mode of action of this compound would depend on its primary targets and the nature of its interaction with these targets.

Biochemical Pathways

Compounds containing pyrrole and imidazole moieties are known to affect a wide range of biochemical pathways . These pathways include those involved in inflammation, cancer, diabetes, and various infectious diseases. The specific pathways affected by this compound would depend on its primary targets and the nature of its interaction with these targets.

Pharmacokinetics

Compounds containing pyrrole and imidazole moieties are generally known for their good solubility in water and other polar solvents, which can influence their absorption and distribution

Result of Action

Compounds containing pyrrole and imidazole moieties are known to exert a wide range of biological effects, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The specific effects of this compound would depend on its primary targets and the nature of its interaction with these targets.

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of compounds containing pyrrole and imidazole moieties

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2,5-dimethylbenzamide in lab experiments is its low toxicity. It has also been found to be stable under a wide range of conditions, making it easy to handle and store. However, one limitation is that this compound has poor solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2,5-dimethylbenzamide. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential use in the treatment of diabetes and cardiovascular diseases. Finally, research is needed to develop methods for improving the solubility of this compound in water, which would make it easier to work with in lab experiments.
Conclusion:
In conclusion, this compound is a chemical compound that has been the focus of scientific research due to its potential therapeutic applications. It has been synthesized using various methods, and its mechanism of action and physiological effects have been studied in detail. This compound has been found to have anti-inflammatory, anti-tumor, and anti-oxidant properties, and it has potential use in the treatment of several diseases. Further research is needed to fully understand the potential of this compound and to develop methods for improving its solubility in water.

Synthesis Methods

N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2,5-dimethylbenzamide can be synthesized using a variety of methods. One of the most commonly used methods is the reaction of 2,5-dimethylbenzoyl chloride with 1-methyl-2-pyrrolidinone in the presence of sodium hydroxide. The resulting product is then reacted with hydroxylamine hydrochloride to obtain this compound. Other methods include the reaction of 2,5-dimethylbenzoyl chloride with 1-methylpyrrole in the presence of triethylamine and the reaction of 2,5-dimethylbenzoic acid with 1-methyl-2-pyrrolidinone in the presence of thionyl chloride.

Scientific Research Applications

N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2,5-dimethylbenzamide has been the subject of several scientific research studies due to its potential therapeutic applications. It has been found to have anti-inflammatory, anti-tumor, and anti-oxidant properties. This compound has also been shown to have neuroprotective effects and can improve cognitive function. Additionally, this compound has been studied for its potential use in the treatment of diabetes, cardiovascular diseases, and liver diseases.

Properties

IUPAC Name

N-[2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl]-2,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c1-11-6-7-12(2)13(9-11)16(20)17-10-15(19)14-5-4-8-18(14)3/h4-9,15,19H,10H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBKYYXBVBQQTTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)NCC(C2=CC=CN2C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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